

# solubility of (3S,5S)-Atorvastatin Sodium Salt in DMSO and ethanol

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## Compound of Interest

Compound Name: (3S,5S)-Atorvastatin Sodium Salt

Cat. No.: B2801016

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## An In-depth Technical Guide on the Solubility of (3S,5S)-Atorvastatin Sodium Salt

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to designing experiments and formulating drug products. This guide provides detailed technical information on the solubility of **(3S,5S)-Atorvastatin Sodium Salt** in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol.

## Quantitative Solubility Data

(3S,5S)-Atorvastatin is the inactive enantiomer of the widely used cholesterol-lowering drug, Atorvastatin. While it has little to no inhibitory activity against HMG-CoA reductase, its physicochemical properties are of interest in various research contexts. The solubility of its sodium salt form in key organic solvents is summarized below.

Table 1: Solubility of **(3S,5S)-Atorvastatin Sodium Salt**

Solvent	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	15[1][2][3][4]
Ethanol	0.5[1]
Dimethylformamide (DMF)	25

The compound is sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in a solvent like DMF and then dilute with the aqueous buffer of choice.

## Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the saturation solubility of a compound like **(3S,5S)-Atorvastatin Sodium Salt**, based on standard laboratory procedures.

Objective: To determine the maximum concentration of **(3S,5S)-Atorvastatin Sodium Salt** that can be dissolved in a specific solvent at a given temperature.

Materials:

- **(3S,5S)-Atorvastatin Sodium Salt**
- Solvent of interest (e.g., DMSO, ethanol)
- Vials or flasks with secure caps
- Orbital shaker or magnetic stirrer with temperature control
- Syringe filters (e.g., 0.45 µm)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes for dilutions

Procedure:

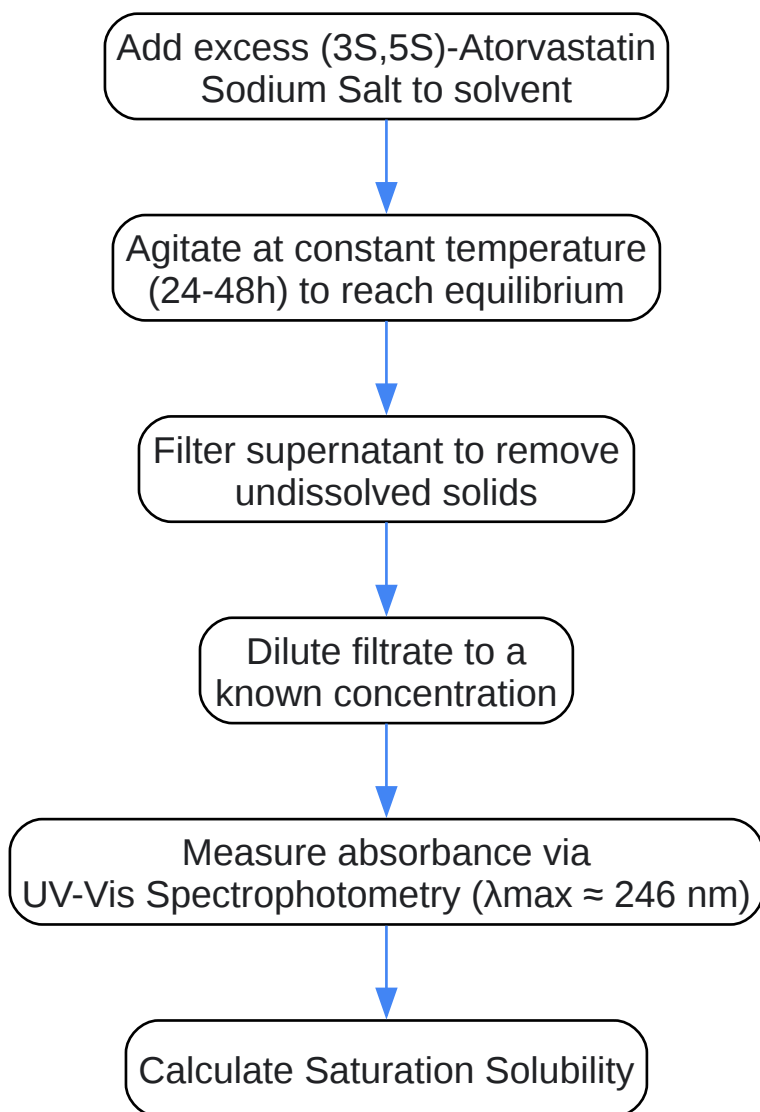
- **Preparation:** Add an excess amount of **(3S,5S)-Atorvastatin Sodium Salt** to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
- **Equilibration:** Place the vial in an orbital shaker or on a stir plate. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

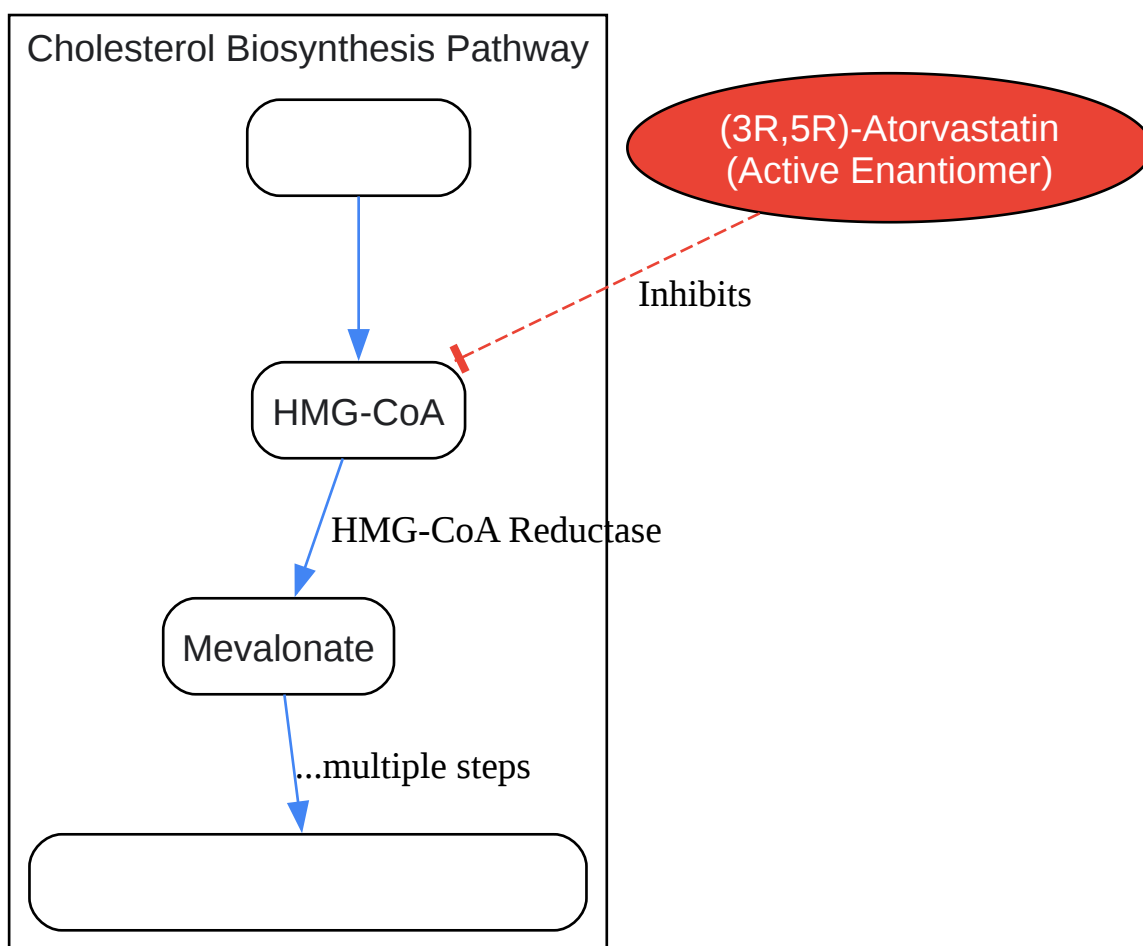
- **Separation:** Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high concentration measurements.
- **Dilution:** Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the spectrophotometer's calibration curve.
- **Quantification:** Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the compound's maximum absorbance wavelength ( $\lambda_{\text{max}}$ ), which is approximately 246 nm for (3S,5S)-Atorvastatin.
- **Calculation:** Calculate the concentration of the original, undiluted solution using the measured absorbance and the dilution factor. This concentration represents the saturation solubility of the compound in the chosen solvent at the specified temperature.

## Visualizations

### Experimental Workflow

The logical flow for determining solubility can be visualized as a straightforward experimental process.





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